molecular formula C6H7ClN2O B120025 3-Chloro-5,6-dimethylpyrazin-2(1H)-one CAS No. 140862-42-6

3-Chloro-5,6-dimethylpyrazin-2(1H)-one

Cat. No.: B120025
CAS No.: 140862-42-6
M. Wt: 158.58 g/mol
InChI Key: KYELETSISMKSGU-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is characterized by a pyrazine ring substituted with chlorine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one typically involves the chlorination of 5,6-dimethylpyrazin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazine ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or ammonia in ethanol can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.

Major Products Formed

    Substitution: Products include 3-amino-5,6-dimethylpyrazin-2(1H)-one and 3-alkoxy-5,6-dimethylpyrazin-2(1H)-one.

    Oxidation: Products include 3-chloro-5,6-dimethylpyrazine-2-carboxylic acid.

    Reduction: Products include 3-chloro-5,6-dimethylpyrazine.

Scientific Research Applications

3-Chloro-5,6-dimethylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5,6-dimethylpyrazin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylpyrazin-2(1H)-one
  • 5,6-Dimethylpyrazin-2(1H)-one
  • 3-Bromo-5,6-dimethylpyrazin-2(1H)-one

Uniqueness

3-Chloro-5,6-dimethylpyrazin-2(1H)-one is unique due to the presence of both chlorine and two methyl groups on the pyrazine ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-chloro-5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELETSISMKSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140862-42-6
Record name 3-chloro-5,6-dimethylpyrazin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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